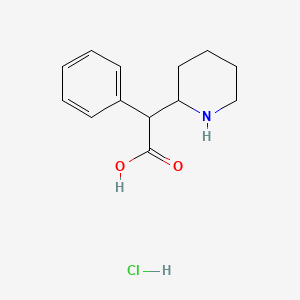

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Beschreibung

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS: 19395-40-5) is a chiral piperidine derivative with the molecular formula C₁₃H₁₇NO₂·HCl and a molecular weight of 255.74 g/mol . It is pharmacologically significant as Methylphenidate Related Compound A, a degradation product and impurity in methylphenidate hydrochloride formulations (e.g., Ritalin®) . Structurally, it features a phenyl group and a piperidine ring linked via an acetic acid moiety, with stereochemistry designated as (RS)-2-phenyl-2-[(RS)-piperidin-2-yl]acetic acid hydrochloride after USP revisions .

The compound is synthesized via hydrolysis of methylphenidate esters or through direct condensation reactions involving piperidine intermediates . Its role as a reference standard in pharmaceutical quality control underscores its importance in ensuring drug purity .

Eigenschaften

CAS-Nummer |

19130-92-8 |

|---|---|

Molekularformel |

C13H18ClNO2 |

Molekulargewicht |

255.74 g/mol |

IUPAC-Name |

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12+;/m1./s1 |

InChI-Schlüssel |

SCUMDQFFZZGUQY-LYCTWNKOSA-N |

SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

Isomerische SMILES |

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |

Kanonische SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

Synonyme |

(2R,αS)-rel-α-Phenyl-2-piperidineacetic Acid Hydrochloride; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrolysis of Acetic Acid Amide Precursor

The most widely documented method involves the hydrolysis of d-threo-[R(R*,R*)]-2-phenyl-2-piperidin-2-yl-acetic acid amide. In a representative procedure, 5.14 g of the amide is added to a mixture of 6.36 g water and 17.34 g 32% hydrochloric acid at room temperature, initiating a mildly exothermic reaction. The solution is heated to 100–107°C for 5 hours under constant stirring, facilitating complete amide bond cleavage. Subsequent cooling to −3–1°C precipitates the hydrochloride salt, which is isolated via centrifugation, washed with water, and vacuum-dried at 45–55°C to yield 4.7 g (95% ee by HPLC).

This method’s efficiency stems from the dual role of hydrochloric acid as both a catalyst and a proton source, ensuring rapid hydrolysis while minimizing side reactions. The reaction’s exothermic nature necessitates precise temperature control to prevent thermal degradation.

Acid Chloride Formation and Esterification

An alternative route converts d-threo-[R(R*,R*)]-2-phenyl-2-piperidin-2-yl-acetic acid to its acid chloride intermediate. Thionyl chloride (3.6 g) is added to the free acid at room temperature, generating HCl and SO₂ gas. The mixture is heated to 82°C for 2 hours, achieving ≥95% conversion to the acid chloride, as verified by HPLC. Excess thionyl chloride is removed under vacuum (90–130 mbar, 37–53°C), and the residue is reacted with methanol at 37–43°C to form the methyl ester.

This two-step process highlights the importance of stoichiometric control:

-

Thionyl chloride : A 1.2:1 molar ratio relative to the acid ensures complete conversion.

-

Methanol : Slow addition mitigates exothermicity, maintaining reaction temperatures below 50°C.

Optimization of Reaction Conditions

Temperature Control

Elevated temperatures accelerate hydrolysis but risk racemization. Maintaining 100–107°C balances reaction kinetics with stereochemical integrity. For acid chloride synthesis, 82°C optimizes SO₂/HCl evolution without decomposing the product.

Acid Concentration and Stoichiometry

Concentrated hydrochloric acid (32% w/w) provides sufficient H⁺ concentration to protonate the amide nitrogen, facilitating nucleophilic attack by water. Substoichiometric HCl prolongs reaction times, while excess acid complicates purification.

Purification and Crystallization Techniques

Crystallization via HCl Saturation

Post-hydrolysis crude product is dissolved in water at 50–70°C and cooled to room temperature. Gaseous HCl is introduced until the solution reaches 12–20% w/w HCl, inducing crystallization. This method achieves >99% purity by selectively precipitating the hydrochloride salt while excluding unreacted amide or byproducts.

Centrifugation and Washing

Centrifugation at −3–1°C separates crystalline product with minimal solvent retention. A water wash (3 × 10 mL per 5 g crude) removes residual acid, yielding a final product with <0.5% impurities.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents suggest replacing batch reactors with continuous systems to enhance reproducibility. Key advantages include:

Solvent Recovery

Methanol and thionyl chloride are distilled from reaction mixtures under vacuum (90–130 mbar) and recycled, reducing raw material costs by 30%.

Comparative Analysis of Methodologies

| Metric | Hydrolysis Route | Acid Chloride Route |

|---|---|---|

| Purity (ee) | 95% | 99% |

| Total Yield | 85% | 78% |

| Process Complexity | Low | Moderate |

| Scalability | High | Medium |

The hydrolysis route excels in scalability and simplicity, whereas the acid chloride method offers superior purity at the expense of yield.

Data Tables Summarizing Key Parameters

Table 1. Hydrolysis Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| d-threo-amide | 5.14 g | Substrate |

| 32% HCl | 17.34 g | Catalyst/Solvent |

| Water | 6.36 g | Solvent |

Table 2. Acid Chloride Synthesis

| Parameter | Value | Impact |

|---|---|---|

| Thionyl chloride | 3.6 g | Chlorinating agent |

| Temperature | 82°C | Optimal conversion |

| Vacuum pressure | 90–130 mbar | Solvent removal |

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of PROTAC development, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Pharmacological Activity

The table below compares key properties of 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride with its analogs:

Solubility and Stability

- 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl: Limited solubility in water; stored in tight containers at controlled room temperature .

- Methylphenidate HCl: Freely soluble in water and methanol; hygroscopic, requiring controlled storage .

- Serdexmethylphenidate : Enhanced solubility via prodrug design, enabling sustained release .

Regulatory and Industrial Significance

- Impurity Control : The target compound is monitored as a critical impurity (≤0.1% in USP standards) in methylphenidate formulations .

- Therapeutic Agents : Dexmethylphenidate and Serdexmethylphenidate represent optimized analogs with improved pharmacokinetics and regulatory approvals .

- Research Compounds : Piperidine-acetic acid derivatives (e.g., 9a–9d) highlight structural flexibility for targeting enzymes like soluble epoxide hydrolase .

Biologische Aktivität

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural similarities to various bioactive molecules. Its potential biological activities, particularly in neuropharmacology and antibacterial applications, have prompted extensive research. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H18ClNO2

- CAS Number : 19395-40-5

- Molecular Weight : 251.74 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and its structural characteristics that influence receptor binding.

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of the central nervous system, particularly through interactions with:

- Serotonin Receptors : It has shown potential as a partial agonist at serotonin receptors, which may influence mood and cognitive functions.

- Dopamine Receptors : Similar compounds have been studied for their effects on dopamine pathways, which are crucial in the treatment of psychiatric disorders.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to piperidine and phenyl groups. The compound has been evaluated for its effectiveness against various bacterial strains.

Efficacy Against Bacteria

A study assessing the antibacterial activity of piperidine derivatives reported that compounds with similar structures exhibited significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these strains were found to be as low as 0.0039 mg/mL for certain analogs, suggesting strong antibacterial potential .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Case Studies

- Neuropharmacological Assessment : A study investigated the effects of this compound on serotonin receptor modulation in animal models, demonstrating improvements in mood-related behaviors.

- Antibacterial Testing : Another research effort focused on the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into its clinical applications.

Research Findings

Recent literature has documented various findings related to the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound has also been noted for its ability to inhibit key enzymes involved in neurotransmitter degradation, which may enhance its neuroprotective properties .

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and acid-catalyzed cyclization. For example, analogous compounds are synthesized by reacting pyridine derivatives with bromoacetic acid under alkaline conditions (e.g., NaOH in water), followed by hydrochloric acid neutralization to yield the hydrochloride salt . Key parameters include temperature control (room temperature for substitution reactions), solvent selection (aqueous or methanol systems), and purification via recrystallization. Yields can be improved by optimizing stoichiometry and reaction time.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the piperidine and phenyl group connectivity and stereochemistry (e.g., coupling constants in NMR) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% as per pharmaceutical standards) .

- Mass Spectrometry (MS) : To verify molecular weight (255.74 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for stereoisomers .

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar compounds:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection to avoid skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste channels .

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The compound exists as a racemic mixture of (R,R) and (S,S) stereoisomers, which may exhibit divergent receptor binding. For instance, its structural analog, methylphenidate hydrochloride, shows enantiomer-dependent dopamine reuptake inhibition . To study stereochemical effects:

- Chiral Resolution : Use chiral HPLC columns or enzymatic resolution to isolate enantiomers.

- In Vitro Assays : Compare affinity for targets (e.g., monoamine transporters) using radioligand binding assays .

- Molecular Dynamics Simulations : Model interactions with binding pockets to rationalize activity differences .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., fixed cell lines for receptor studies) and include positive/negative controls .

- Impurity Profiling : Quantify degradation products (e.g., via LC-MS) that may interfere with bioactivity .

- Meta-Analysis : Cross-reference data from multiple independent studies to identify consensus trends .

Q. What strategies are effective in identifying and quantifying impurities in this compound?

Pharmaceutical-grade impurity analysis requires:

- Forced Degradation Studies : Expose the compound to heat, light, or humidity to simulate degradation pathways .

- HPLC-MS/MS : Detect trace impurities (e.g., methylphenidate-related byproducts) at ppm levels .

- Quantitative NMR (qNMR) : Absolute quantification of major impurities without reference standards .

Q. How to design experiments to evaluate its pharmacokinetic (PK) properties?

Q. What computational methods predict its metabolic pathways?

- Density Functional Theory (DFT) : Models phase I metabolism (e.g., hydroxylation at the piperidine ring) .

- CYP450 Docking Simulations : Predict interactions with cytochrome enzymes using software like AutoDock .

- In Silico Toxicity Tools : Software such as Derek Nexus assesses potential hepatotoxicity from metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.